1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1018498-97-9
VCID: VC2676287
InChI: InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18)
SMILES: C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C(=O)O)O)F
Molecular Formula: C11H7FN2O4
Molecular Weight: 250.18 g/mol

1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

CAS No.: 1018498-97-9

Cat. No.: VC2676287

Molecular Formula: C11H7FN2O4

Molecular Weight: 250.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid - 1018498-97-9

Specification

CAS No. 1018498-97-9
Molecular Formula C11H7FN2O4
Molecular Weight 250.18 g/mol
IUPAC Name 1-(4-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid
Standard InChI InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18)
Standard InChI Key DUQRMDICQHLSSL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C(=O)O)O)F
Canonical SMILES C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C(=O)O)O)F

Introduction

Chemical Identity and Basic Properties

1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound characterized by its pyridazine-based structure with specific functional group modifications. The compound is officially registered in chemical databases and possesses distinct molecular properties that define its chemical behavior and potential applications.

Fundamental Molecular Information

The compound is identified by its PubChem CID 54729766 and carries the CAS registry number 1018498-97-9 . Its molecular formula is C₁₁H₇FN₂O₄, with a calculated molecular weight of 250.18 g/mol . This molecular composition contributes to its specific chemical reactivity profile and physical properties. The compound belongs to the broader class of dihydropyridazine derivatives, which have been the subject of increasing scientific interest due to their diverse biological activities.

Nomenclature and Identification

Several systematic and alternative names have been assigned to this compound in chemical databases and literature. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, it is formally designated as 1-(4-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid . Additional identifiers include its unique InChI notation (InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18)) and InChIKey (DUQRMDICQHLSSL-UHFFFAOYSA-N), which enable precise digital identification and database retrieval .

Structural Characteristics

The molecular architecture of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid features a complex arrangement of atoms that determines its chemical behavior and biological interactions. Understanding these structural elements is crucial for predicting its reactivity and potential applications.

Core Structure and Functional Groups

The compound contains a dihydropyridazine core with several key functional groups that contribute to its chemical properties. It features a 4-fluorophenyl group attached at the N1 position, a hydroxyl group at position 4, an oxo group at position 6, and a carboxylic acid moiety at position 3 of the pyridazine ring . This arrangement of functional groups creates a unique electronic distribution that influences its chemical reactivity and potential biological interactions.

Structural Comparisons

When examining related compounds in the pyridazine family, structural variations primarily occur at the N1 position and in the substitution patterns around the pyridazine ring. These modifications significantly impact physicochemical properties and biological activities. For instance, while our target compound features a 4-fluorophenyl substituent at N1, related compounds may contain different alkyl or aryl groups at this position, resulting in distinct property profiles.

Physicochemical Properties

The physicochemical properties of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid determine its behavior in different environments and its potential for various applications. These properties are directly related to its structural features and chemical composition.

General Physical Properties

Based on its molecular structure, 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid likely exists as a solid at standard temperature and pressure. The presence of the carboxylic acid group contributes to its acidic character, while the hydroxyl group adds to its hydrogen-bonding capabilities. These features influence its solubility profile and interactions with biological systems.

Solubility and Partition Behavior

The compound's structure suggests a mixed solubility profile. The carboxylic acid and hydroxyl groups enhance water solubility through hydrogen bonding, while the fluorophenyl ring contributes hydrophobic character. This amphiphilic nature may be advantageous for biological applications, potentially allowing the compound to interact with both aqueous environments and lipid membranes.

Synthesis and Preparation Methods

Efficient synthetic routes for producing 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid are essential for its research applications and potential commercial development. Understanding these methods provides insight into production scalability and quality control.

Analytical Characterization

Characterization of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure, with distinctive signals for aromatic protons in the δ 7.2–8.0 ppm range and carbonyl carbons at approximately δ 160–170 ppm in related compounds. Mass spectrometry provides confirmation of the molecular weight, while infrared spectroscopy can verify functional group presence, particularly the carbonyl and hydroxyl groups.

Research Findings and Applications

Current research involving 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and structurally related compounds reveals potential applications across multiple scientific disciplines. These findings provide a foundation for further investigation and development.

Comparative Analysis of Related Compounds

Table 1 presents a comparative analysis of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with structurally related compounds, highlighting key differences in substituents and their effects on properties.

CompoundN1 SubstituentPosition 4Molecular Weight (g/mol)Key Features
1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid4-FluorophenylHydroxyl250.18Combined hydrophilic and lipophilic properties
1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acidButylHydrogen196.20More lipophilic character
6-Oxo-1,6-dihydropyridazine-3-carboxylic acidHydrogenHydrogen140.10Higher polarity, potential hydrogen bonding
Structural FeaturePotential Biological TargetHypothesized Interaction
Carboxylic acid groupEnzyme active sitesIonic bonding with positively charged residues
Hydroxyl groupHydrogen bond acceptors/donorsFormation of hydrogen bonds with receptor sites
4-Fluorophenyl groupHydrophobic binding pocketsπ-π interactions and hydrophobic effects
Pyridazine coreAromatic binding regionsπ-stacking interactions

Analytical Methods for Identification and Quantification

Reliable analytical methods are essential for the identification, characterization, and quality assessment of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in research and potential applications.

Spectroscopic Techniques

Several spectroscopic techniques are valuable for the structural characterization of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. NMR spectroscopy provides detailed information about the arrangement of atoms and functional groups, while infrared spectroscopy helps confirm the presence of specific functional groups such as carboxylic acids, hydroxyl groups, and carbonyl moieties.

Chromatographic Methods

Chromatographic techniques are essential for both qualitative and quantitative analysis of the compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) enables precise detection and quantification in complex mixtures. For compounds in this class, gradient elution methods using combinations of organic solvents and acidified water have proven effective for separation and analysis.

Future Research Directions

The unique structure and potential biological activities of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid suggest several promising avenues for future research and development.

Structure Optimization Studies

Future research could focus on structural modifications to optimize specific properties or activities. Potential modifications include:

  • Substitution at different positions of the fluorophenyl ring

  • Replacement of the hydroxyl group with other functional groups

  • Esterification or amidation of the carboxylic acid moiety

Biological Activity Screening

Comprehensive biological screening of 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid would provide valuable insights into its potential applications. Target areas for screening could include:

  • Anti-inflammatory activity

  • Antimicrobial properties

  • Enzyme inhibition studies

  • Receptor binding profiles

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